Dodecyl sulfide
Overview
Description
Dodecyl sulfide is an organic compound with the chemical formula ( \text{C}{24}\text{H}{50}\text{S} ). It is a sulfide derivative where two dodecyl groups are bonded to a sulfur atom. This compound is known for its surfactant properties and is used in various industrial applications.
Mechanism of Action
Target of Action
Dodecyl sulfide, a sulfuric acid monoester , is a type of organic compound that has been shown to interact with certain targets in the body.
Mode of Action
It is known that sulfuric acid monoesters, the class of compounds to which this compound belongs, have the generic structure ros(o)(=o)=o, where r represents an organyl group . This structure suggests that this compound may interact with its targets through the sulfuric acid monoester functional group.
Biochemical Pathways
The liberated alcohol is then oxidized to lauric acid by an alcohol dehydrogenase through the alk pathway
Result of Action
It is known that similar compounds, such as dodecyl sulfate, have surfactant properties and are used in many cleaning and hygiene products
Action Environment
It is known that similar compounds, such as dodecyl sulfate, are used in a variety of environments, including domestic cleaning, personal hygiene, and industrial and commercial cleaning
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl sulfide can be synthesized through the reaction of dodecyl chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows: [ 2 \text{C}{12}\text{H}{25}\text{Cl} + \text{Na}2\text{S} \rightarrow \text{C}{24}\text{H}_{50}\text{S} + 2 \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by the same method but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure maximum yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
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Oxidation: this compound can be oxidized to form dodecyl sulfoxide and further to dodecyl sulfone. Common oxidizing agents include hydrogen peroxide and peracids. [ \text{C}{24}\text{H}{50}\text{S} + \text{H}2\text{O}2 \rightarrow \text{C}{24}\text{H}{50}\text{SO} ] [ \text{C}{24}\text{H}{50}\text{SO} + \text{H}2\text{O}2 \rightarrow \text{C}{24}\text{H}{50}\text{SO}_2 ]
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Substitution: this compound can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles such as halides or hydroxides. [ \text{C}{24}\text{H}{50}\text{S} + \text{X}^- \rightarrow \text{C}{24}\text{H}{50}\text{X} + \text{S}^- ]
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Substitution: Halides, hydroxides, and other nucleophiles.
Major Products:
Oxidation: Dodecyl sulfoxide, dodecyl sulfone.
Substitution: Various substituted dodecyl compounds.
Scientific Research Applications
Dodecyl sulfide has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in various organic reactions.
Biology: Employed in the study of membrane proteins and as a model compound for studying lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Used in the formulation of detergents, emulsifiers, and lubricants.
Comparison with Similar Compounds
Sodium dodecyl sulfate: An anionic surfactant used in many cleaning and hygiene products.
Dodecyl sulfoxide: An oxidized form of dodecyl sulfide with similar surfactant properties.
Dodecyl sulfone: A further oxidized form with different chemical properties.
Uniqueness: this compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective surfactant. Unlike sodium dodecyl sulfate, it is non-ionic, which can be advantageous in certain applications where ionic surfactants may cause issues.
Properties
IUPAC Name |
1-dodecylsulfanyldodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50S/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYPTOCXMIWHSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062443 | |
Record name | Dodecane, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Dodecane, 1,1'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2469-45-6 | |
Record name | Dodecyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2469-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dilauryl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002469456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12039 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecane, 1,1'-thiobis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecane, 1,1'-thiobis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Didodecyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DILAURYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CF2NUW66 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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